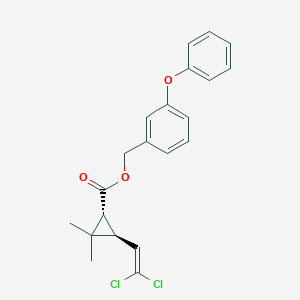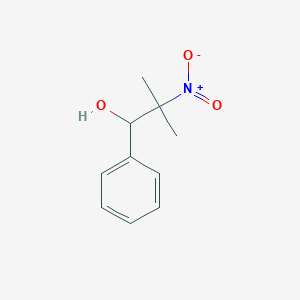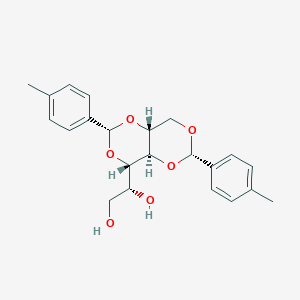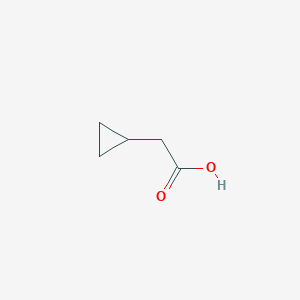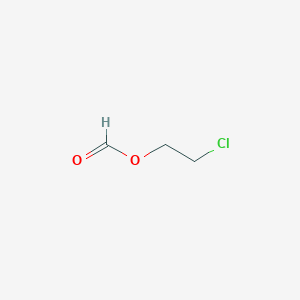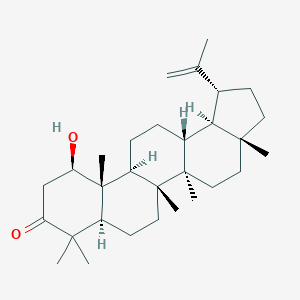
5-Nitrobenzofuran-2-carboxylic acid
Overview
Description
5-Nitrobenzofuran-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as nitrobenzofurans. These compounds contain a benzofuran moiety which is a fused benzene and furan ring, substituted with one or more nitro groups. The specific structure of this compound is not directly discussed in the provided papers, but related compounds and their properties are examined, which can give insights into the chemistry of nitrobenzofurans.
Synthesis Analysis
The synthesis of related nitrofuran compounds is detailed in the provided papers. For instance, furan-2-[14C] carboxylic acid was synthesized with a high yield by carbonation of 2-furyl-lithium, followed by catalytic reduction and nitration to produce 5-nitrofuran-2-[14C] aldehyde diacetate . Another study synthesized a series of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, which are derivatives of nitrobenzofuran, indicating the versatility of nitrobenzofuran compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of nitrobenzofuran derivatives can be complex, as indicated by the crystal structure determination of 5-amino-2-nitrobenzoic acid . Although this compound is not the same as this compound, the study of its crystal structure provides valuable information on how nitro and amino groups can influence the molecular conformation and intermolecular interactions in such compounds.
Chemical Reactions Analysis
The chemical reactivity of nitrobenzofuran derivatives is highlighted by their ability to undergo various chemical transformations. For example, the synthesis of 5-nitrofuran-2-[14C] aldehyde diacetate involves a nitration step, which is a common reaction for introducing nitro groups into aromatic compounds . The derivatives of nitrobenzofuran also show potential for biological activity, as seen in the inhibition of α-glucosidase, an enzyme relevant to hyperglycemia treatment .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzofuran derivatives can be inferred from their molecular structures and the types of chemical bonds they form. The presence of nitro groups can significantly affect the acidity, solubility, and stability of these compounds. The crystal structure analysis of related compounds, such as 5-amino-2-nitrobenzoic acid, reveals the formation of hydrogen bonds and the impact of functional groups on the overall molecular arrangement . These properties are crucial for understanding the behavior of nitrobenzofuran derivatives in different environments and their potential applications.
Scientific Research Applications
Synthesis and Characterization
5-Nitrobenzofuran-2-carboxylic acid has been a subject of interest in the field of organic synthesis and characterization. The compound has been utilized as a starting material or intermediate in the synthesis of various derivatives and complexes. For instance, the compound has been involved in the synthesis of different benzofuran derivatives, displaying its versatility as a precursor in organic synthesis. Studies have explored its reactivities and the pathways involved in its transformation to different derivatives, highlighting its role in the synthesis of complex organic molecules (Horaguchi et al., 1987).
Chemical Modification and Biological Applications
Significant research has been conducted on modifying this compound to produce new compounds with potential biological applications. For example, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies not only broaden the understanding of the chemical properties of this compound but also explore its potential in contributing to the development of new antimicrobial agents. The synthesis of novel organotin(IV) complexes derived from 2-amino-5-nitrobenzoic acid and their subsequent in vitro antibacterial screening activity is a testament to the compound's potential in medicinal chemistry (Win et al., 2010).
Analytical Chemistry and Biochemistry Applications
This compound has also been recognized in the field of analytical chemistry and biochemistry. The compound and its derivatives have been used as analytical reagents or as a part of analytical methods. For instance, the use of aromatic disulfides derived from the compound for the determination of sulfhydryl groups indicates its utility in biochemical analyses and its potential in the development of analytical techniques (Ellman, 1959).
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . The specific interactions of 5-Nitrobenzofuran-2-carboxylic acid with its targets remain to be elucidated.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it can be inferred that multiple pathways could be impacted .
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on different types of cancer cells , suggesting that this compound may have similar effects.
properties
IUPAC Name |
5-nitro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKWLHXJPIKJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363111 | |
| Record name | 5-Nitrobenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10242-12-3 | |
| Record name | 5-Nitrobenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10242-12-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key intermediates involved in the synthesis of 3-methyl-5-nitrobenzofuran-2-carboxylic acid?
A1: The research by Hirose et al. [] identifies 3-hydroxy-3-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylic acid as a key intermediate in the synthesis of 3-methyl-5-nitrobenzofuran-2-carboxylic acid. The reaction conditions, particularly the choice and strength of the base and the presence or absence of acetic acid, dictate the final product formation (either the aforementioned acid or 3-methyl-5-nitrobenzofuran).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)

